Kinase Selectivity Fingerprint vs. PLX647
The target compound constitutes the minimal dimethylamino fragment of the known dual FMS/KIT inhibitor PLX647. PLX647 exhibits IC50 values of 28 nM (FMS) and 16 nM (KIT), with selectivity against a 400-kinase panel except for FLT3 (91 nM) and KDR (130 nM) . While quantitative activity data for the dimethyl analog 918517-14-3 are not publicly reported, the structural truncation eliminates the lipophilic benzyl group that is critical for occupancy of the DFG-out pocket in type II kinase inhibitors, strongly implying a loss of potency and a shift in selectivity relative to PLX647. This analysis represents class-level inference and is not a direct head-to-head comparison.
| Evidence Dimension | Kinase inhibition (FMS, KIT, FLT3, KDR) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | PLX647: FMS IC50 28 nM, KIT IC50 16 nM, FLT3 IC50 91 nM, KDR IC50 130 nM |
| Quantified Difference | Unquantifiable due to missing target compound data; inferred loss of potency based on SAR |
| Conditions | In vitro kinase enzymatic assay; 400-kinase panel at 1 μM compound concentration |
Why This Matters
Procurement for kinase profiling must account for the absence of the benzyl pharmacophore, which is deterministic for the selectivity profile observed in advanced leads like PLX647.
